molecular formula C18H13N3O4 B11104883 N'-[(2-hydroxy-1-naphthyl)methylene]-4-nitrobenzohydrazide

N'-[(2-hydroxy-1-naphthyl)methylene]-4-nitrobenzohydrazide

Cat. No.: B11104883
M. Wt: 335.3 g/mol
InChI Key: NKZZPWSVRAPEDL-YBFXNURJSA-N
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Description

N’-[(2-hydroxy-1-naphthyl)methylene]-4-nitrobenzohydrazide is a chemical compound known for its unique structure and properties This compound is part of the hydrazide family and features a naphthyl group, a nitrobenzene moiety, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-hydroxy-1-naphthyl)methylene]-4-nitrobenzohydrazide typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 4-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for N’-[(2-hydroxy-1-naphthyl)methylene]-4-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N’-[(2-hydroxy-1-naphthyl)methylene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazides with different functional groups.

Scientific Research Applications

N’-[(2-hydroxy-1-naphthyl)methylene]-4-nitrobenzohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[(2-hydroxy-1-naphthyl)methylene]-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can influence various biochemical pathways. Additionally, its hydrazone linkage allows it to interact with biological molecules, potentially leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(2-hydroxy-1-naphthyl)methylene]-2-nitrobenzohydrazide
  • N’-[(2-hydroxy-1-naphthyl)methylene]-3,4-dimethoxybenzohydrazide
  • N’-[(2-hydroxy-1-naphthyl)methylene]-3-methyl-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(2-hydroxy-1-naphthyl)methylene]-4-nitrobenzohydrazide is unique due to its specific combination of a naphthyl group, a nitrobenzene moiety, and a hydrazone linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H13N3O4

Molecular Weight

335.3 g/mol

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C18H13N3O4/c22-17-10-7-12-3-1-2-4-15(12)16(17)11-19-20-18(23)13-5-8-14(9-6-13)21(24)25/h1-11,22H,(H,20,23)/b19-11+

InChI Key

NKZZPWSVRAPEDL-YBFXNURJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])O

Origin of Product

United States

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